molecular formula C20H24O B12531331 [7-(Benzyloxy)hept-2-EN-1-YL]benzene CAS No. 654068-30-1

[7-(Benzyloxy)hept-2-EN-1-YL]benzene

Katalognummer: B12531331
CAS-Nummer: 654068-30-1
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: RIMQIIUJKDSNCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[7-(Benzyloxy)hept-2-EN-1-YL]benzene: is an organic compound characterized by a benzene ring attached to a hept-2-en-1-yl chain, which is further substituted with a benzyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [7-(Benzyloxy)hept-2-EN-1-YL]benzene typically involves the following steps:

    Preparation of the Hept-2-en-1-yl Intermediate: This can be achieved through the Wittig reaction, where a suitable aldehyde reacts with a phosphonium ylide to form the hept-2-en-1-yl chain.

    Introduction of the Benzyloxy Group: The hept-2-en-1-yl intermediate is then reacted with benzyl alcohol in the presence of a strong base such as sodium hydride to form the benzyloxy derivative.

    Formation of the Final Compound: The benzyloxyhept-2-en-1-yl intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction, typically employing aluminum chloride as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: [7-(Benzyloxy)hept-2-EN-1-YL]benzene can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced at the double bond, converting the hept-2-en-1-yl chain to a heptane chain.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated heptane derivatives.

    Substitution: Halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: [7-(Benzyloxy)hept-2-EN-1-YL]benzene serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology and Medicine

    Drug Development: The structural features of this compound make it a potential candidate for the development of new pharmaceuticals.

    Biological Probes: The compound can be used as a probe to study biological pathways and interactions.

Industry

    Material Science: this compound is used in the development of new materials with unique properties.

    Polymer Chemistry: The compound can be incorporated into polymers to modify their physical and chemical properties.

Wirkmechanismus

The mechanism of action of [7-(Benzyloxy)hept-2-EN-1-YL]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [7-(Methoxy)hept-2-EN-1-YL]benzene: Similar structure but with a methoxy group instead of a benzyloxy group.

    [7-(Ethoxy)hept-2-EN-1-YL]benzene: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

    Structural Features: The presence of the benzyloxy group in [7-(Benzyloxy)hept-2-EN-1-YL]benzene provides unique electronic and steric properties compared to its analogs.

    Reactivity: The compound exhibits distinct reactivity patterns due to the influence of the benzyloxy group on the hept-2-en-1-yl chain and the benzene ring.

Eigenschaften

CAS-Nummer

654068-30-1

Molekularformel

C20H24O

Molekulargewicht

280.4 g/mol

IUPAC-Name

7-phenylhept-5-enoxymethylbenzene

InChI

InChI=1S/C20H24O/c1(2-6-12-19-13-7-4-8-14-19)3-11-17-21-18-20-15-9-5-10-16-20/h2,4-10,13-16H,1,3,11-12,17-18H2

InChI-Schlüssel

RIMQIIUJKDSNCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC=CCCCCOCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.